molecular formula C16H13ClN4O B13822862 (4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13822862
M. Wt: 312.75 g/mol
InChI Key: KRCKXFDMGOZKAE-VXLYETTFSA-N
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Description

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylamino group, and a pyrazolone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 2-amino-3-methyl-1-phenyl-3-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(3-bromophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(3-fluorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, (4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for research and development.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(E)-pyridin-2-yliminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C16H13ClN4O/c1-11-14(10-19-15-7-2-3-8-18-15)16(22)21(20-11)13-6-4-5-12(17)9-13/h2-10,20H,1H3/b19-10+

InChI Key

KRCKXFDMGOZKAE-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)/C=N/C3=CC=CC=N3

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=CC=N3

Origin of Product

United States

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